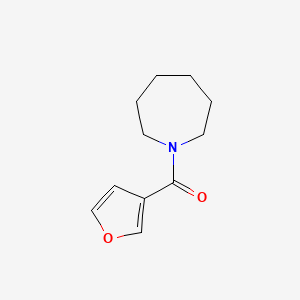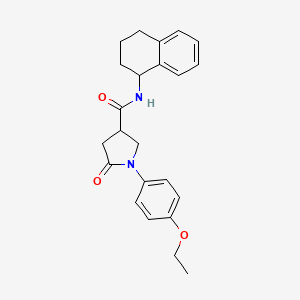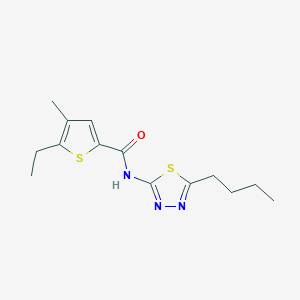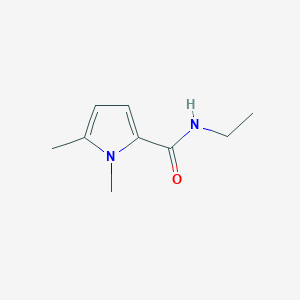
N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide, also known as MPFC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPFC belongs to the class of furan-carboxamides and has been studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide exerts its pharmacological effects by binding to the GABA-A receptor, which is a ligand-gated ion channel that is responsible for inhibitory neurotransmission in the central nervous system. By binding to the receptor, N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide increases the activity of GABA, which leads to an overall inhibitory effect on neuronal activity.
Biochemical and Physiological Effects:
N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide has been shown to have a significant effect on the levels of various neurotransmitters in the brain, including GABA, glutamate, and dopamine. It has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the development of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide in scientific research is its potent pharmacological effects, which make it a useful tool in studying various neurological and psychiatric disorders. However, one of the limitations of using N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide is its potential toxicity, which requires careful dosing and monitoring in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide. One potential area of research is to study its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of research is to study its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, further studies are needed to investigate the long-term effects of N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide on the brain and its potential for developing tolerance and dependence.
Synthesemethoden
N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide can be synthesized through a multistep process involving the reaction of furfural with methylamine followed by the reaction of the resulting intermediate with piperidine. The final product is obtained by the reaction of the intermediate with N-methyl formamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-13-6-3-11(4-7-13)14(2)12(15)10-5-8-16-9-10/h5,8-9,11H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTOFWSVQRRGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)




![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)

![3-[(4-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7504745.png)

![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)
![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
![N-cyclooctyl-2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504777.png)